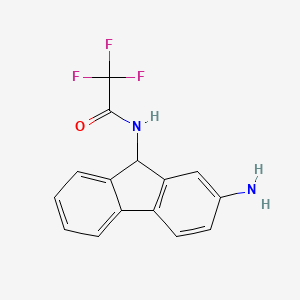
n-(2-Amino-9h-fluoren-9-yl)-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(2-Amino-9h-fluoren-9-yl)-2,2,2-trifluoroacetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Amino-9h-fluoren-9-yl)-2,2,2-trifluoroacetamide typically involves the reaction of 2-amino-9H-fluorene with trifluoroacetic anhydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: n-(2-Amino-9h-fluoren-9-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry: n-(2-Amino-9h-fluoren-9-yl)-2,2,2-trifluoroacetamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its ability to form stable complexes with biomolecules makes it valuable in biochemical assays.
Medicine: The compound’s potential medicinal applications include its use as a precursor for drug development. Its structural features may contribute to the design of novel therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of n-(2-Amino-9h-fluoren-9-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoroacetamide moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 2-Amino-9H-fluoren-9-yl)methanol
- 9H-Fluoren-9-ylamine
- 2-Amino-9H-fluoren-9-yl)acetic acid
Comparison: Compared to similar compounds, n-(2-Amino-9h-fluoren-9-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group. This group enhances the compound’s stability and reactivity, making it more versatile in various chemical and biological applications.
Propriétés
Numéro CAS |
2264-37-1 |
|---|---|
Formule moléculaire |
C15H11F3N2O |
Poids moléculaire |
292.26 g/mol |
Nom IUPAC |
N-(2-amino-9H-fluoren-9-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C15H11F3N2O/c16-15(17,18)14(21)20-13-11-4-2-1-3-9(11)10-6-5-8(19)7-12(10)13/h1-7,13H,19H2,(H,20,21) |
Clé InChI |
HZGSPOJGYCNQGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C3=C(C=C(C=C3)N)C(C2=C1)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















